molecular formula C23H21N7O3S2 B2490912 N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1039041-39-8

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2490912
CAS No.: 1039041-39-8
M. Wt: 507.59
InChI Key: IDXHCOBVSJTKTQ-UHFFFAOYSA-N
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Description

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N7O3S2 and its molecular weight is 507.59. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives, including compounds structurally similar to N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide, revealed their application in synthesizing Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activities through various in vitro assays, showing significant antioxidant potential. This suggests their potential utility in developing antioxidant agents (Chkirate et al., 2019).

Anticancer Activity

Compounds with structural features related to the query chemical have shown notable anticancer activities. For instance, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated considerable cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. This indicates the potential of such compounds in anticancer drug development (Kovalenko et al., 2012).

Antimicrobial Agents

New derivatives of thiazolidin-4-one, structurally akin to the subject compound, were synthesized to assess their antimicrobial efficacy. These derivatives displayed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).

Multi-Target Pharmacological Applications

Research into heterocyclic compounds, including pyrazole and 1,3,4-oxadiazole novel derivatives, highlighted their computational and pharmacological potential across various biological activities. These compounds were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing broad pharmacological applications. Their diverse activity profiles suggest their utility in developing multi-target therapeutic agents (Faheem, 2018).

Properties

IUPAC Name

2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3S2/c1-13-9-18(29-28-13)27-20(32)12-35-23-26-16-7-3-2-6-15(16)21-25-17(22(33)30(21)23)10-19(31)24-11-14-5-4-8-34-14/h2-9,17H,10-12H2,1H3,(H,24,31)(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXHCOBVSJTKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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